molecular formula C23H16F3NO3S B2670105 (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline CAS No. 902469-29-8

(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline

Cat. No. B2670105
CAS RN: 902469-29-8
M. Wt: 443.44
InChI Key: RPOLCTDEYDNTSC-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the nuclear factor-kappaB (NF-κB) pathway, which is a critical regulator of inflammation and immune response.

Mechanism of Action

The mechanism of action of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline involves the inhibition of the NF-κB pathway by targeting the upstream kinase, IKKβ. This compound binds to the ATP-binding site of IKKβ and prevents its activation, leading to the stabilization of IκBα and the inhibition of NF-κB nuclear translocation and transcriptional activity. This compound has been shown to be a selective inhibitor of IKKβ, with little or no effect on other kinases such as IKKα and JNK.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various cell types and animal models. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enhance the expression of anti-inflammatory cytokines such as IL-10. This compound has also been shown to inhibit the proliferation and invasion of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. In addition, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline has several advantages for lab experiments, including its potency, selectivity, and availability. It can be easily synthesized or purchased from commercial sources, and its purity and quality can be verified by analytical methods such as HPLC and NMR. This compound can be used at low concentrations (nanomolar range) to achieve maximal inhibition of NF-κB signaling, which minimizes potential off-target effects. However, this compound also has some limitations for lab experiments, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, appropriate solvent and dosage should be selected for each experiment to ensure the accuracy and reproducibility of the results.

Future Directions

There are several future directions for the research and development of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline. First, this compound can be further optimized for its pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, and excretion. This would enhance its efficacy and safety for clinical applications. Second, this compound can be used in combination with other drugs or therapies to enhance their efficacy and overcome drug resistance. Third, this compound can be used to investigate the role of NF-κB signaling in other biological processes, such as metabolism, aging, and stem cell differentiation. Fourth, this compound can be used to develop new diagnostic and therapeutic strategies for diseases that involve NF-κB dysregulation, such as autoimmune diseases, inflammatory bowel diseases, and cancer. Overall, this compound has great potential for advancing our understanding of NF-κB signaling and its role in health and disease.

Synthesis Methods

The synthesis of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline involves the condensation of 3-tosyl-2H-chromen-2-one with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final product using sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.

Scientific Research Applications

(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline has been extensively used in scientific research to investigate the role of NF-κB signaling in various biological processes, including inflammation, immune response, cancer, and neurodegenerative diseases. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This compound has also been used to study the crosstalk between NF-κB and other signaling pathways, such as the MAPK and PI3K pathways.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]chromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO3S/c1-15-9-11-19(12-10-15)31(28,29)21-13-16-5-2-3-8-20(16)30-22(21)27-18-7-4-6-17(14-18)23(24,25)26/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLCTDEYDNTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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